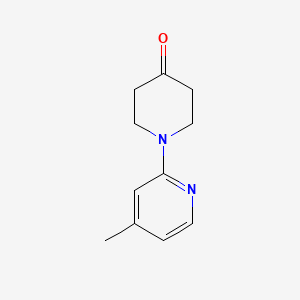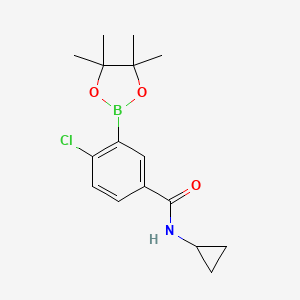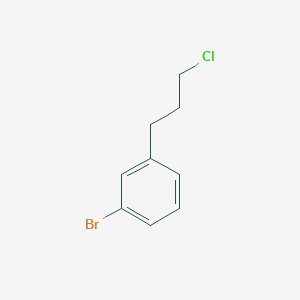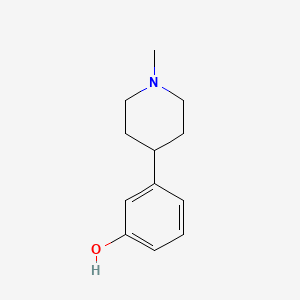
4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Properties and Analysis
The physicochemical properties, spectroscopic data (including NMR, UV, FT-IR, MS, PXRD), stability, methods of preparation, and chromatographic methods of analysis are documented in a study focusing on a similar compound, Paroxetine hydrochloride. This compound, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, shares structural similarities with 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride (Germann, Ma, Han, & Tikhomirova, 2013).Crystal Structure and Interactions
The crystal structure of related compounds, including trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, have been analyzed. These studies provide insights into dihedral angles and distances between atoms, which are crucial for understanding the physical and chemical properties of similar compounds like 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride (Li et al., 2005).Inhibition Properties and Molecular Dynamics
A study involving the inhibition properties of piperidine derivatives on the corrosion of iron highlights the potential application of similar compounds in corrosion inhibition. The study provides insights into the global reactivity parameters and molecular dynamics simulation, which can be relevant to understand the behavior of 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride in similar contexts (Kaya et al., 2016).Pharmacological Potential and Binding Properties
The binding properties and pharmacological potential of compounds structurally related to 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride are explored in several studies. These include exploration in the context of 5-HT1A receptor agonists and other receptors, providing insights into the potential biological activity and receptor interaction of similar compounds (Vacher et al., 1999).Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, especially focusing on the synthesis of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their halogen variants, shed light on the synthetic pathways and structural properties that may be relevant to 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride (Savittieri et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-chloro-5-fluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-10-2-1-8(13)7-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOWEJNMSYULQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)




![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)



![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)
![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)